molecular formula C18H23ClN2O B8637552 Pyridazine, 3-chloro-6-[4-(octyloxy)phenyl]- CAS No. 100833-47-4

Pyridazine, 3-chloro-6-[4-(octyloxy)phenyl]-

Katalognummer: B8637552
CAS-Nummer: 100833-47-4
Molekulargewicht: 318.8 g/mol
InChI-Schlüssel: FFAFZVUERJNZRC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pyridazine, 3-chloro-6-[4-(octyloxy)phenyl]- is an organic compound belonging to the pyridazine family Pyridazines are heterocyclic aromatic compounds characterized by a six-membered ring containing two adjacent nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Pyridazine, 3-chloro-6-[4-(octyloxy)phenyl]- typically involves the reaction of 3-chloropyridazine with 4-(octyloxy)phenylboronic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure consistency and purity. The final product is typically purified using techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Pyridazine, 3-chloro-6-[4-(octyloxy)phenyl]- can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in further coupling reactions, such as Heck or Sonogashira couplings, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of a base and a polar solvent.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are commonly used for oxidation and reduction, respectively.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used under inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminopyridazine derivative, while oxidation might produce a pyridazinone.

Wissenschaftliche Forschungsanwendungen

Pyridazine, 3-chloro-6-[4-(octyloxy)phenyl]- has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where pyridazine derivatives have shown efficacy.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of Pyridazine, 3-chloro-6-[4-(octyloxy)phenyl]- depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The chloro and octyloxyphenyl groups can influence its binding affinity and specificity, leading to different biological outcomes. The exact pathways involved are still under investigation and may vary depending on the specific context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Chloro-6-[4-(methoxy)phenyl]pyridazine: Similar structure but with a methoxy group instead of an octyloxy group.

    3-Chloro-6-[4-(ethoxy)phenyl]pyridazine: Similar structure but with an ethoxy group instead of an octyloxy group.

    3-Chloro-6-[4-(butoxy)phenyl]pyridazine: Similar structure but with a butoxy group instead of an octyloxy group.

Uniqueness

The uniqueness of Pyridazine, 3-chloro-6-[4-(octyloxy)phenyl]- lies in its octyloxy group, which imparts distinct chemical properties, such as increased hydrophobicity and potential for unique interactions with biological targets. This makes it a valuable compound for research and industrial applications where these properties are desirable.

Eigenschaften

CAS-Nummer

100833-47-4

Molekularformel

C18H23ClN2O

Molekulargewicht

318.8 g/mol

IUPAC-Name

3-chloro-6-(4-octoxyphenyl)pyridazine

InChI

InChI=1S/C18H23ClN2O/c1-2-3-4-5-6-7-14-22-16-10-8-15(9-11-16)17-12-13-18(19)21-20-17/h8-13H,2-7,14H2,1H3

InChI-Schlüssel

FFAFZVUERJNZRC-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCOC1=CC=C(C=C1)C2=NN=C(C=C2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.